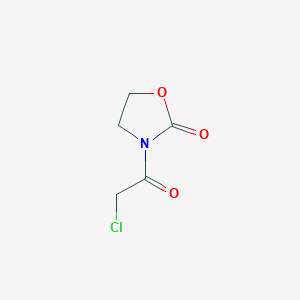
3-(氯乙酰基)-1,3-恶唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(Chloroacetyl)-1,3-oxazolidin-2-one” likely contains a chloroacetyl group and an oxazolidinone ring. Chloroacetyl chloride is a chlorinated acyl chloride and a bifunctional compound, making it a useful building block chemical . Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and two heteroatoms (oxygen and nitrogen).
Synthesis Analysis
While specific synthesis methods for “3-(Chloroacetyl)-1,3-oxazolidin-2-one” are not available, chloroacetyl compounds can be synthesized from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . The synthesis of oxazolidinones typically involves the cyclization of β-amino alcohols .Molecular Structure Analysis
The molecular structure of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would likely involve a five-membered oxazolidinone ring with a chloroacetyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Chloroacetyl compounds can participate in a variety of reactions due to the presence of the acyl chloride and chloro groups . Oxazolidinones can undergo reactions at the carbonyl group or at the ring nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloroacetyl)-1,3-oxazolidin-2-one” would depend on its specific structure. Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL .科学研究应用
Synthesis of Reactive Polymers
3-(Chloroacetyl)-1,3-oxazolidin-2-one: is utilized in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications. The compound serves as a precursor for functional esters, which are essential for creating polymers with chemically reactive functional groups .
Antigen-Specific Cell Staining
In immunology, 3-(Chloroacetyl)-1,3-oxazolidin-2-one has been explored for its role in antigen-specific cell staining. It enhances substrate retention in cells by forming a covalent bond with intracellular proteins, which is crucial for improving the accuracy of cell labeling techniques .
Synthesis of (Meth)Acrylates
The compound is involved in the synthesis of (meth)acrylate-based monomers and polymers. These materials are significant in the preparation of polymers with specific properties such as chemical, physicochemical, or biochemical functions. The chloroacetyl group in 3-(Chloroacetyl)-1,3-oxazolidin-2-one reacts with alcohols and amines to facilitate the synthesis of these functional polymers .
Green Chemistry Applications
3-(Chloroacetyl)-1,3-oxazolidin-2-one: contributes to green chemistry by providing a pathway to synthesize biologically relevant compounds like 1,2,3-triazoles. These compounds have significant applications in pharmaceutical chemistry, and the use of 3-(Chloroacetyl)-1,3-oxazolidin-2-one aligns with the principles of green chemistry, which emphasizes atom economy and minimizing waste .
Ullmann Reaction
This compound is also used in the Ullmann reaction, which is a method for forming carbon-carbon bonds in organic synthesis. It’s part of a broader trend towards more sustainable and environmentally friendly chemical processes .
Chemical Modification of Polymers
Lastly, 3-(Chloroacetyl)-1,3-oxazolidin-2-one is used for the chemical modification of non-functional polymers. By attaching functional groups to polymers, researchers can create materials with new and desirable properties for various industrial applications .
作用机制
Target of Action
It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
Given its structural similarity to local anesthetics, it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Local anesthetics, which it resembles, are known to impact the sodium ion channels on nerve membranes, affecting the transmission of nerve impulses .
Result of Action
It’s suggested that it might have an anti-pain hypersensitivity effect due to its structural similarity to lidocaine .
Action Environment
Factors such as light, temperature, metal ions, water, oxygen, and altitude are known to influence the metabolism of similar compounds .
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chloroacetyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQHZKRXGGXTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(ethylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2927004.png)
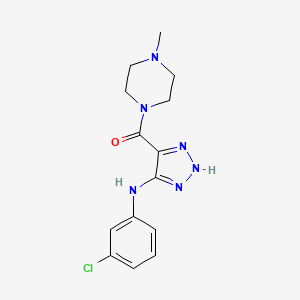
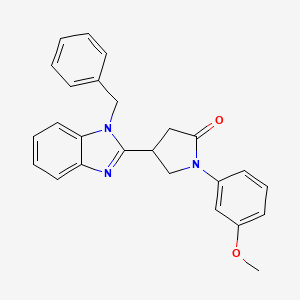

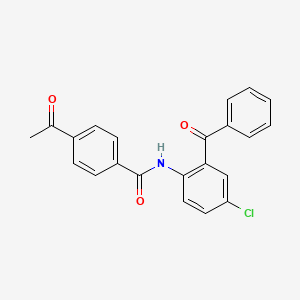
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
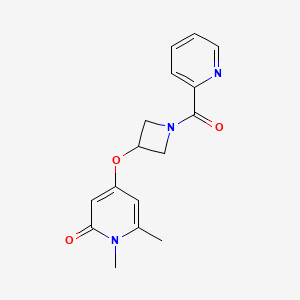
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
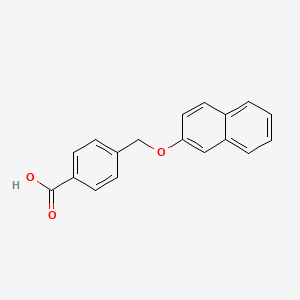
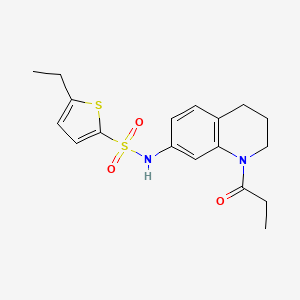
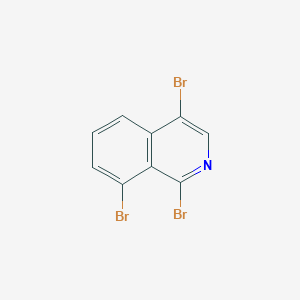
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate](/img/structure/B2927025.png)